molecular formula C24H20BNO2 B1443128 (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid CAS No. 1084334-86-0

(4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid

Cat. No.: B1443128
CAS No.: 1084334-86-0
M. Wt: 365.2 g/mol
InChI Key: UUOYDHJVGOATFJ-UHFFFAOYSA-N
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Description

(4-([1,1’-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. This compound is characterized by the presence of a boronic acid functional group attached to a complex aromatic structure. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Scientific Research Applications

(4-([1,1’-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid has numerous applications in scientific research, including:

    Chemistry: It is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form biaryl compounds.

    Biology: The compound can be used as a building block for the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Industry: The compound is used in the production of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

Target of Action

The primary target of (4-([1,1’-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid is the transition metal catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The primary biochemical pathway affected by (4-([1,1’-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It is known that the compound is only marginally stable in water . The rate of hydrolysis of some phenylboronic pinacol esters, which may be similar to this compound, is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Result of Action

The result of the action of (4-([1,1’-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis due to its mild and functional group tolerant reaction conditions .

Action Environment

The action of (4-([1,1’-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid is influenced by environmental factors such as pH . The rate of hydrolysis of the compound is considerably accelerated at physiological pH , which can affect its stability and efficacy. Therefore, the environment in which the compound is used must be carefully considered.

Future Directions

There is a growing interest in the potential of aminoboronic acids in catalysis . On the basis of current examples, it is expected that these molecules can catalyze an even wider range of reactions . Many further discoveries in this area are anticipated .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-([1,1’-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid typically involves the reaction of an aryl halide with a boronic acid derivative under palladium-catalyzed conditions. One common method is the Suzuki-Miyaura coupling reaction, where an aryl bromide or iodide reacts with a boronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of (4-([1,1’-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of high-throughput screening and optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing production efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-([1,1’-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenolic compounds, while substitution reactions can produce a wide range of substituted aromatic derivatives.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid with a single phenyl group.

    Biphenylboronic acid: Contains two phenyl rings connected by a single bond.

    4-([1,1’-Biphenyl]-4-yl)phenylboronic acid: Similar structure but lacks the amino group.

Uniqueness

(4-([1,1’-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid is unique due to the presence of both an amino group and a boronic acid group attached to a complex aromatic structure. This combination of functional groups provides the compound with unique reactivity and binding properties, making it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of novel pharmaceuticals.

Properties

IUPAC Name

[4-(N-(4-phenylphenyl)anilino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BNO2/c27-25(28)21-13-17-24(18-14-21)26(22-9-5-2-6-10-22)23-15-11-20(12-16-23)19-7-3-1-4-8-19/h1-18,27-28H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOYDHJVGOATFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=CC=C4)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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